CID 78061269
Description
CID 78061269 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. This absence limits a comprehensive analysis of its properties or applications.
Properties
Molecular Formula |
C12H15Si |
|---|---|
Molecular Weight |
187.33 g/mol |
InChI |
InChI=1S/C12H15Si/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h5,7-8,10H,2-4,11H2,1H3 |
InChI Key |
ZLYTUKYRSXHPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1(CC=CC=C1)[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of CID 78061269 may involve multi-step organic reactions, starting from readily available precursors. Each step would be carefully controlled to ensure the desired chemical transformations.
Reaction Conditions: The reactions might require specific conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the desired chemical changes.
Chemical Reactions Analysis
CID 78061269 undergoes various types of chemical reactions, including but not limited to:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 78061269 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Industry: In industrial settings, this compound might be used in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of CID 78061269 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of direct data on CID 78061269, comparisons must rely on structural analogs or compounds with related identifiers mentioned in the evidence. Below is an analysis of compounds with analogous roles or structural features:
Betulin-Derived Inhibitors
lists betulin-derived compounds such as betulin (CID 72326) and betulinic acid (CID 64971), which are triterpenoids with anti-inflammatory and antiviral properties. These compounds share a pentacyclic triterpene core, a feature common in bioactive natural products. Key differences include:
- Functional groups : Betulinic acid has a carboxylic acid group at C-28, enhancing its solubility and bioactivity compared to betulin.
- Bioactivity : Betulinic acid shows stronger inhibitory effects on enzymes like HIV-1 protease, while betulin is less potent .
Oscillatoxin Derivatives
describes oscillatoxin D (CID 101283546) and its methylated analog 30-methyl-oscillatoxin D (CID 185389) . These marine-derived toxins inhibit protein phosphatases and are structurally distinct from this compound. Key comparisons include:

- Core structure: Oscillatoxins feature a polyketide backbone, whereas this compound’s structure (if related to betulin derivatives) would have a triterpenoid scaffold.
- Mechanism : Oscillatoxins disrupt cellular signaling pathways, while betulin derivatives often target viral or metabolic enzymes .
Hexachlorocyclohexane (HCH) Isomers
lists HCH isomers (e.g., CID 59220, CID 6494), which are organochlorine pesticides. These differ fundamentally from this compound in terms of:
- Chemical class: HCH isomers are chlorinated cyclohexanes, while this compound (if a triterpenoid) belongs to a distinct class.
- Applications: HCH isomers are environmental pollutants, whereas triterpenoids like betulin derivatives are studied for therapeutic uses .
Data Tables
Table 1: Structural and Functional Comparison of Related Compounds
Research Findings and Limitations
- Gaps in Data: No experimental data (e.g., spectroscopic, pharmacological) for this compound are available in the provided evidence. This precludes direct comparisons of its physicochemical properties or mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
